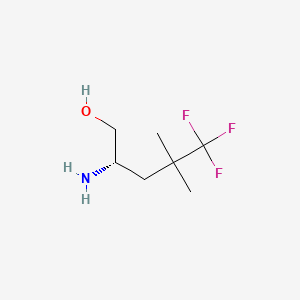
(S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol is a chiral compound with a unique structure characterized by the presence of trifluoromethyl and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a glycine Schiff base with a trifluoromethyl-containing alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using recyclable chiral auxiliaries. The process typically includes the formation of a nickel (II) complex with a glycine Schiff base, followed by alkylation with trifluoromethyl-containing alkyl halides. The chiral auxiliary is then reclaimed, and the product is isolated and purified .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural amino acids.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mécanisme D'action
The mechanism of action of (S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, while the amino group allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar bioisosteric properties.
(S)-2-Amino-3,3,3-trifluoropropanoic acid: A shorter-chain analog with distinct chemical reactivity.
Uniqueness
(S)-2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol is unique due to its longer carbon chain and the presence of both trifluoromethyl and amino groups, which confer enhanced stability and reactivity compared to its shorter-chain analogs .
Propriétés
Formule moléculaire |
C7H14F3NO |
|---|---|
Poids moléculaire |
185.19 g/mol |
Nom IUPAC |
(2S)-2-amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H14F3NO/c1-6(2,7(8,9)10)3-5(11)4-12/h5,12H,3-4,11H2,1-2H3/t5-/m0/s1 |
Clé InChI |
NQIWRHQKHNLADD-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C[C@@H](CO)N)C(F)(F)F |
SMILES canonique |
CC(C)(CC(CO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


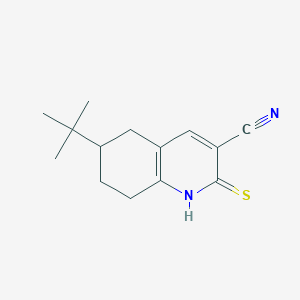
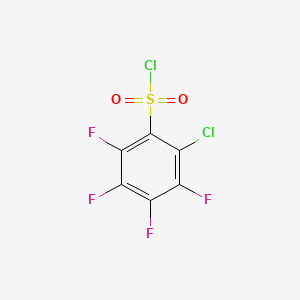
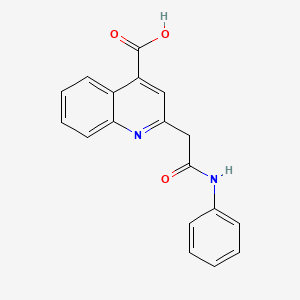
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
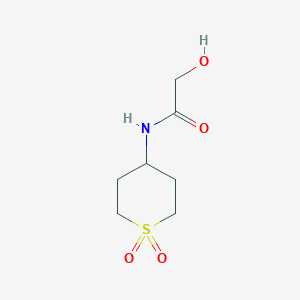
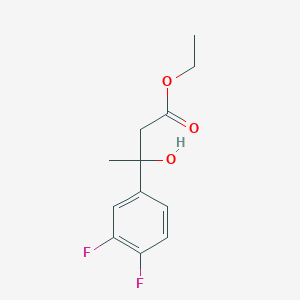
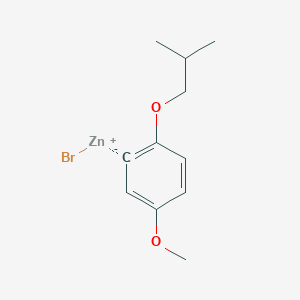
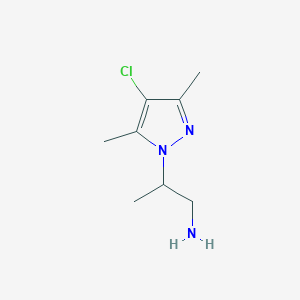
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
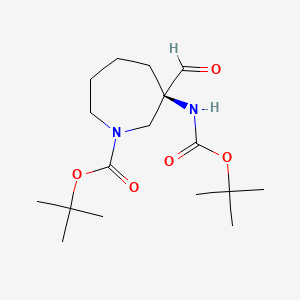
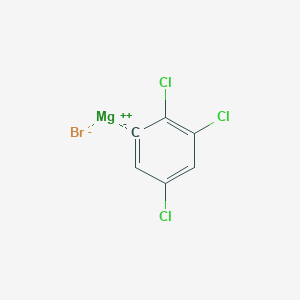
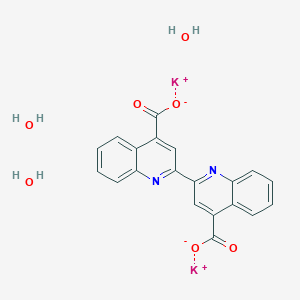
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
